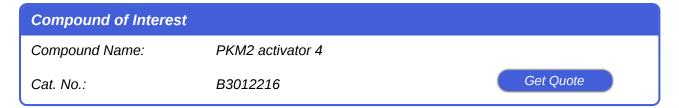


An In-depth Technical Guide to PKM2 Activator 4 (TEPP-46)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyruvate kinase M2 (PKM2) activator, TEPP-46, also known as PKM2 Activator IV. It includes detailed information on its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its characterization.

Chemical Properties of TEPP-46

TEPP-46 is a potent and selective small-molecule activator of PKM2. Its key chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	1221186-53-3	[1][2][3]
Synonyms	PKM2 Activator IV, ML265, NCGC00186528	[1]
Molecular Formula	C17H16N4O2S2	[1][2]
Molecular Weight	372.46 g/mol	[1][2]
Appearance	White solid	[1]
Purity	≥98% (HPLC)	[1]
Solubility	DMSO: 100 mg/mL	[1]
AC50	92 nM	[3][4]
Storage Temperature	2-8°C	[1]
SMILES	CC1=C2C(=C(S1)S(=O)C)N(C 3=C2C=NN3C(C4=CC(=CC=C 4)N)=O)C	[1]
InChI Key	ZWKJWVSEDISQIS- UHFFFAOYSA-N	[1]

Mechanism of Action and Signaling Pathways

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate. PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer. In many cancer cells, PKM2 is predominantly in its dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway, to produce macromolecules necessary for cell proliferation.

TEPP-46 acts as an allosteric activator of PKM2.[5] It binds to the dimer-dimer interface of the PKM2 protein, stabilizing the formation of the active tetrameric state.[4][5] This induced tetramerization restores high pyruvate kinase activity, promoting the conversion of PEP to





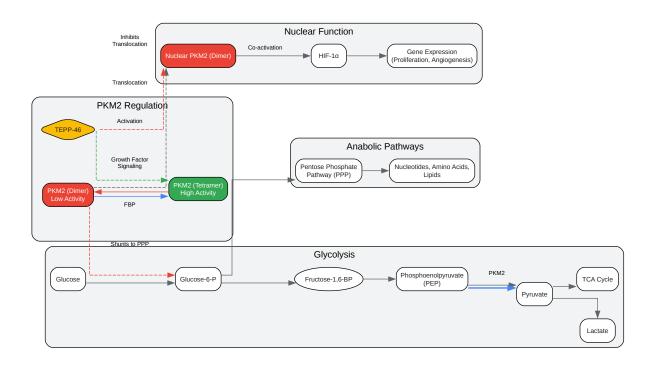


pyruvate and driving the glycolytic flux towards energy production rather than anabolic biosynthesis.[6] By forcing PKM2 into its active tetrameric form, TEPP-46 can reverse the Warburg effect and suppress tumor growth.[6]

The activation of PKM2 by TEPP-46 has been shown to impact several downstream signaling pathways. For instance, it can inhibit the nuclear translocation of PKM2, where the dimeric form can act as a protein kinase and transcriptional co-activator for genes involved in cell proliferation and survival, such as HIF-1α.[7][8]

Below is a diagram illustrating the central role of PKM2 in cellular metabolism and the mechanism of action of TEPP-46.





Click to download full resolution via product page

Caption: PKM2 signaling pathway and the effect of TEPP-46.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the characterization of TEPP-46.



Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 in the presence or absence of TEPP-46. The activity is determined by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).

Materials:

- Recombinant human PKM2 protein
- TEPP-46 stock solution (in DMSO)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
- Substrate Mix: 0.5 mM ADP, 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 10 U/mL Lactate Dehydrogenase (LDH) in Assay Buffer
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare serial dilutions of TEPP-46 in Assay Buffer. Include a DMSO control.
- In a 96-well plate, add 5 μL of each TEPP-46 dilution or DMSO control.
- Add 85 μL of a solution containing recombinant PKM2 in Assay Buffer to each well.
- Incubate the plate at room temperature for 15 minutes to allow for activator binding.
- Initiate the reaction by adding 10 μL of the Substrate Mix to each well.
- Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of NADH oxidation is directly proportional to the PK activity.
- Calculate the initial reaction velocity (V₀) for each concentration of TEPP-46.



 Plot the V₀ against the TEPP-46 concentration and fit the data to a dose-response curve to determine the AC₅₀ value.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of TEPP-46 to PKM2 in a cellular context.

Materials:

- Cancer cell line expressing PKM2 (e.g., H1299, A549)
- TEPP-46
- PBS (Phosphate-Buffered Saline)
- Lysis Buffer with protease inhibitors
- · PCR tubes or strips
- · Thermal cycler
- Western blotting reagents and anti-PKM2 antibody

Procedure:

- Treat cultured cells with either TEPP-46 or a vehicle control (DMSO) for a specified time.
- Harvest and wash the cells with PBS.
- Resuspend the cells in Lysis Buffer and lyse by freeze-thaw cycles.
- Clarify the lysate by centrifugation.
- Aliquot the supernatant into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
- Centrifuge the heated samples at high speed to pellet the aggregated proteins.

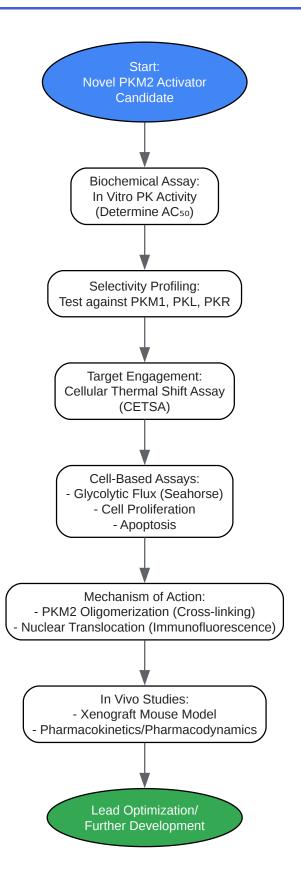


- Collect the supernatant containing the soluble proteins.
- Analyze the amount of soluble PKM2 in each sample by Western blotting using an anti-PKM2 antibody.
- A shift in the melting curve of PKM2 to a higher temperature in the TEPP-46 treated samples indicates target engagement.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the initial characterization of a novel PKM2 activator.





Click to download full resolution via product page

Caption: Experimental workflow for PKM2 activator characterization.



This guide provides a foundational understanding of TEPP-46 and its role as a PKM2 activator for professionals in the field of cancer research and drug development. The provided protocols and diagrams serve as a starting point for further investigation and application of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. TEPP-46 ≥98% (HPLC), solid, PKM2 activator, Calbiochem[®] | Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bocsci.com [bocsci.com]
- 6. TEPP-46 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PKM2 activator TEPP-46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF-1α accumulation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to PKM2 Activator 4
 (TEPP-46)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3012216#pkm2-activator-4-cas-number-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com